molecular formula C11H14N2 B8324606 4-(Diallylamino)pyridine

4-(Diallylamino)pyridine

Cat. No.: B8324606
M. Wt: 174.24 g/mol
InChI Key: LPEBRLZPLFOWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Diallylamino)pyridine is a pyridine derivative featuring a tertiary amino group at the 4-position, substituted with two allyl (CH₂CH=CH₂) groups. Pyridine derivatives with amino substituents are widely studied for their nucleophilic catalytic activity, electronic properties, and applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)pyridin-4-amine

InChI

InChI=1S/C11H14N2/c1-3-9-13(10-4-2)11-5-7-12-8-6-11/h3-8H,1-2,9-10H2

InChI Key

LPEBRLZPLFOWQC-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR) Applications
This compound* -N(CH₂CH=CH₂)₂ ~178.25† N/A N-H stretching (~3320–3479 cm⁻¹)‡ Catalysis, polymer chemistry
4-(Dimethylamino)pyridine (DMAP) -N(CH₃)₂ 122.17 108–112 Aromatic C-H stretch (~3020 cm⁻¹)§ Nucleophilic acylation catalyst
4-(Diethylamino)pyridine -N(CH₂CH₃)₂ 150.22 Liquid at RT¶ δ ~1.1 (t, CH₃), 3.2 (q, CH₂) in ¹H NMR Organic synthesis intermediates
4-(2-Aminoethyl)pyridine -NHCH₂CH₂NH₂ 137.19 N/A Broad N-H peaks (IR), δ ~2.7 (CH₂)†† Chelating agents, ligand design
4-(1-Aminoethyl)pyridine -NHCH(CH₃)₂ 136.20 54.7–287‡‡ ΔE = 6.08 eV (HOMO-LUMO gap)§§ Bioactive compounds, materials

*Theoretical values based on molecular formula C₁₁H₁₄N₂.
†Calculated from molecular formula.
‡Inferred from analogous compounds in .
§From DMAP analogs in .
¶Data from .
††From .
‡‡Melting points vary widely depending on substituents ().
§§Quantum chemical data from .

Reactivity and Catalytic Activity

  • DMAP is renowned for its nucleophilic catalytic efficiency in acyl transfer reactions due to the electron-donating dimethylamino group, which enhances pyridine’s basicity and nucleophilicity .
  • This compound is expected to exhibit reduced catalytic activity compared to DMAP due to the steric bulk of allyl groups, which may hinder substrate binding. However, the conjugated π-system of allyl substituents could stabilize transition states in certain reactions.
  • 4-(Diethylamino)pyridine shows intermediate reactivity; its larger substituents reduce solubility in polar solvents but improve stability in nonpolar media .

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